molecular formula C9H11Cl2N3S B2370329 3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea CAS No. 2172021-26-8

3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea

Cat. No.: B2370329
CAS No.: 2172021-26-8
M. Wt: 264.17
InChI Key: UEPAYURPTKAKFO-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a hydrazinecarbothioamide group attached to a 3,4-dichlorophenethyl moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea typically involves the reaction of 3,4-dichlorophenethylamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenethyl)hydrazinecarbothioamide
  • N-(4-Chlorophenethyl)hydrazinecarbothioamide
  • N-(3,4-Dichlorophenyl)hydrazinecarbothioamide

Uniqueness

3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea is unique due to the presence of both 3,4-dichlorophenethyl and hydrazinecarbothioamide groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research.

Properties

IUPAC Name

1-amino-3-[2-(3,4-dichlorophenyl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3S/c10-7-2-1-6(5-8(7)11)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPAYURPTKAKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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